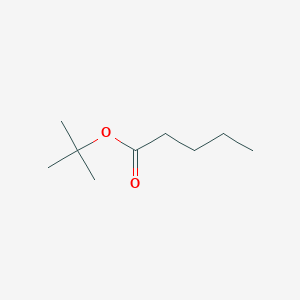

tert-Butyl pentanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

23361-78-6 |

|---|---|

Molecular Formula |

C9H18O2 |

Molecular Weight |

158.24 g/mol |

IUPAC Name |

tert-butyl pentanoate |

InChI |

InChI=1S/C9H18O2/c1-5-6-7-8(10)11-9(2,3)4/h5-7H2,1-4H3 |

InChI Key |

SCSLUABEVMLYEA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=O)OC(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of tert-Butyl Pentanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to tert-butyl pentanoate, a valuable ester in organic synthesis. The document details the core reaction mechanisms, offers specific experimental protocols, and presents quantitative data to inform reaction optimization.

Introduction

This compound is a carboxylic acid ester characterized by the presence of a bulky tert-butyl group. This structural feature imparts significant steric hindrance, which can be strategically employed in various synthetic applications, including as a protective group for carboxylic acids. The synthesis of tert-butyl esters, such as this compound, can be challenging due to the steric bulk of the tert-butyl alcohol and its propensity to undergo elimination reactions under acidic conditions. This guide explores the most effective methods for the synthesis of this compound, providing detailed mechanistic insights and practical experimental procedures.

Synthetic Methodologies and Mechanisms

The synthesis of this compound can be achieved through several key methodologies, each with its own advantages and mechanistic considerations. The most prominent methods include Fischer-Speier Esterification, Transesterification, and the use of Acyl Chlorides.

Fischer-Speier Esterification

Fischer-Speier esterification is a classic and widely used method for the synthesis of esters from a carboxylic acid and an alcohol in the presence of an acid catalyst.[1] The reaction is an equilibrium process, and to drive it towards the product, it is common to use an excess of one of the reactants or to remove water as it is formed.[2]

Mechanism:

The mechanism of Fischer esterification involves several key steps:

-

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the pentanoic acid, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic attack by the alcohol: The lone pair of electrons on the oxygen of tert-butanol (B103910) attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.

-

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination of water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

-

Deprotonation: The protonated ester is deprotonated by a weak base (such as water or the alcohol) to yield the final ester product and regenerate the acid catalyst.

// Reactants PentanoicAcid [label="Pentanoic Acid"]; TertButanol [label="tert-Butanol"]; H_plus [label="H+", fontcolor="#EA4335"];

// Intermediates ProtonatedAcid [label="Protonated\nPentanoic Acid"]; TetrahedralIntermediate [label="Tetrahedral\nIntermediate"]; ProtonatedIntermediate [label="Protonated\nIntermediate"]; ProtonatedEster [label="Protonated\nEster"];

// Products TertButylPentanoate [label="this compound"]; Water [label="H2O"];

// Reaction flow PentanoicAcid -> ProtonatedAcid [label="+ H+"]; ProtonatedAcid -> TetrahedralIntermediate [label="+ tert-Butanol"]; TetrahedralIntermediate -> ProtonatedIntermediate [label="Proton Transfer"]; ProtonatedIntermediate -> ProtonatedEster [label="- H2O"]; ProtonatedEster -> TertButylPentanoate [label="- H+"]; } caption [label="Fischer-Speier Esterification Mechanism", shape=plaintext, fontcolor="#5F6368", fontsize=10];

Transesterification

Transesterification is a process in which the alkoxy group of an ester is exchanged with that of an alcohol. For the synthesis of this compound, a methyl or ethyl pentanoate can be reacted with tert-butanol in the presence of a catalyst. This method can be catalyzed by either acids or bases. Base-catalyzed transesterification, using reagents like potassium tert-butoxide, is often efficient at ambient temperatures.[3]

Mechanism (Base-Catalyzed):

-

Nucleophilic attack by the alkoxide: The tert-butoxide anion, a strong nucleophile, attacks the carbonyl carbon of the starting ester (e.g., methyl pentanoate).

-

Formation of a tetrahedral intermediate: This attack results in the formation of a tetrahedral intermediate.

-

Elimination of the leaving group: The intermediate collapses, eliminating the original alkoxide group (e.g., methoxide) to form the desired this compound.

// Reactants MethylPentanoate [label="Methyl Pentanoate"]; TertButoxide [label="tert-Butoxide", fontcolor="#EA4335"];

// Intermediate TetrahedralIntermediate [label="Tetrahedral\nIntermediate"];

// Products TertButylPentanoate [label="this compound"]; Methoxide [label="Methoxide", fontcolor="#EA4335"];

// Reaction flow MethylPentanoate -> TetrahedralIntermediate [label="+ tert-Butoxide"]; TetrahedralIntermediate -> TertButylPentanoate [label="- Methoxide"]; } caption [label="Base-Catalyzed Transesterification Mechanism", shape=plaintext, fontcolor="#5F6368", fontsize=10];

Reaction with Acyl Chloride

A highly efficient method for the synthesis of esters, particularly from sterically hindered alcohols, involves the reaction of an acyl chloride with the alcohol.[1] In this case, pentanoyl chloride is reacted with tert-butanol. This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270), to neutralize the hydrochloric acid byproduct.

Mechanism:

-

Nucleophilic attack by the alcohol: The oxygen of tert-butanol acts as a nucleophile and attacks the electrophilic carbonyl carbon of pentanoyl chloride.

-

Formation of a tetrahedral intermediate: A tetrahedral intermediate is formed.

-

Elimination of the chloride ion: The intermediate collapses, and the chloride ion is eliminated as a good leaving group.

-

Deprotonation: The base (e.g., pyridine) removes the proton from the oxonium ion to yield the final ester product.

// Reactants PentanoylChloride [label="Pentanoyl Chloride"]; TertButanol [label="tert-Butanol"]; Pyridine [label="Pyridine"];

// Intermediate TetrahedralIntermediate [label="Tetrahedral\nIntermediate"]; ProtonatedEster [label="Protonated Ester"];

// Products TertButylPentanoate [label="this compound"]; PyridiniumChloride [label="Pyridinium Chloride"];

// Reaction flow PentanoylChloride -> TetrahedralIntermediate [label="+ tert-Butanol"]; TetrahedralIntermediate -> ProtonatedEster [label="- Cl-"]; ProtonatedEster -> TertButylPentanoate [label="+ Pyridine\n- Pyridinium+"]; } caption [label="Acyl Chloride Esterification Mechanism", shape=plaintext, fontcolor="#5F6368", fontsize=10];

Quantitative Data

While specific quantitative data for the synthesis of this compound is not extensively reported in the literature, the following table summarizes typical reaction conditions and expected yields based on analogous reactions and general principles of these synthetic methods.

| Synthesis Method | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| Fischer Esterification | H₂SO₄, p-TsOH | Excess tert-butanol or inert solvent (e.g., Toluene) | Reflux | 2 - 24 | 60 - 80 |

| Transesterification | Potassium tert-butoxide | Diethyl ether, THF | Room Temperature | 1 - 6 | 70 - 90 |

| Acyl Chloride Reaction | Pyridine, DMAP | Dichloromethane (B109758), THF | 0 - Room Temperature | 1 - 4 | > 90 |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound using the discussed methodologies.

Protocol for Fischer-Speier Esterification

Materials:

-

Pentanoic acid

-

tert-Butanol

-

Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

-

Toluene (optional, for azeotropic removal of water)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (if using toluene), add pentanoic acid (1.0 eq), tert-butanol (3.0 eq), and a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) or p-TsOH (e.g., 0.05 eq). If using a Dean-Stark trap, fill the sidearm with toluene.

-

Heat the reaction mixture to reflux. If using a Dean-Stark trap, continue refluxing until no more water is collected. Otherwise, reflux for 12-24 hours.

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer successively with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation to obtain this compound.

// Steps Reactants [label="Combine Pentanoic Acid,\ntert-Butanol, and Acid Catalyst"]; Reflux [label="Reflux Reaction Mixture\n(with optional water removal)"]; Cooldown [label="Cool to Room Temperature"]; Extraction [label="Dilute with Ether and\nPerform Aqueous Workup"]; Drying [label="Dry Organic Layer"]; Concentration [label="Concentrate under Reduced Pressure"]; Purification [label="Purify by Distillation"]; Product [label="this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Workflow Reactants -> Reflux; Reflux -> Cooldown; Cooldown -> Extraction; Extraction -> Drying; Drying -> Concentration; Concentration -> Purification; Purification -> Product; } caption [label="Fischer Esterification Workflow", shape=plaintext, fontcolor="#5F6368", fontsize=10];

Protocol for Transesterification

Materials:

-

Methyl pentanoate or Ethyl pentanoate

-

Potassium tert-butoxide

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Saturated ammonium (B1175870) chloride solution

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of methyl pentanoate (1.0 eq) in anhydrous diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of potassium tert-butoxide (1.1 eq) in anhydrous THF.

-

Stir the reaction mixture at room temperature for 1-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated ammonium chloride solution.

-

Extract the mixture with diethyl ether.

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation.

// Steps Reactants [label="Combine Methyl Pentanoate\nand Potassium tert-Butoxide in Ether"]; Reaction [label="Stir at Room Temperature"]; Quench [label="Quench with Saturated NH4Cl"]; Extraction [label="Extract with Diethyl Ether"]; Washing [label="Wash with Brine"]; Drying [label="Dry Organic Layer"]; Concentration [label="Concentrate under Reduced Pressure"]; Purification [label="Purify by Distillation"]; Product [label="this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Workflow Reactants -> Reaction; Reaction -> Quench; Quench -> Extraction; Extraction -> Washing; Washing -> Drying; Drying -> Concentration; Concentration -> Purification; Purification -> Product; } caption [label="Transesterification Workflow", shape=plaintext, fontcolor="#5F6368", fontsize=10];

Protocol for Reaction with Acyl Chloride

Materials:

-

Pentanoyl chloride

-

tert-Butanol

-

Anhydrous pyridine or triethylamine

-

Anhydrous dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, dissolve tert-butanol (1.0 eq) and anhydrous pyridine (1.2 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of pentanoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with DCM.

-

Wash the organic layer successively with 1 M HCl (to remove excess pyridine), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation.

// Steps Reactants [label="Combine tert-Butanol and\nPyridine in DCM"]; Addition [label="Slowly Add Pentanoyl Chloride at 0 °C"]; Reaction [label="Stir at Room Temperature"]; Workup [label="Dilute and Perform\nAqueous Workup"]; Drying [label="Dry Organic Layer"]; Concentration [label="Concentrate under Reduced Pressure"]; Purification [label="Purify by Distillation"]; Product [label="this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Workflow Reactants -> Addition; Addition -> Reaction; Reaction -> Workup; Workup -> Drying; Drying -> Concentration; Concentration -> Purification; Purification -> Product; } caption [label="Acyl Chloride Reaction Workflow", shape=plaintext, fontcolor="#5F6368", fontsize=10];

Conclusion

The synthesis of this compound can be effectively achieved through several established methods. The choice of a particular synthetic route will depend on factors such as the availability of starting materials, the desired scale of the reaction, and the required purity of the final product. The reaction of pentanoyl chloride with tert-butanol generally offers the highest yields and shortest reaction times. Fischer esterification provides a more atom-economical approach, while transesterification can be a mild and efficient alternative. The detailed mechanisms and experimental protocols provided in this guide serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development.

References

tert-butyl pentanoate physical properties

An In-depth Technical Guide to the Physical Properties of tert-Butyl Pentanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of this compound. It is important to note that while data for its isomer, n-butyl pentanoate, is readily available, specific experimental values for this compound are less common in published literature. This document compiles the available data for this compound and presents standard experimental protocols for its synthesis and the determination of its key physical characteristics.

Chemical Identity and Structure

-

IUPAC Name: this compound

-

Synonyms: Pentanoic acid, 1,1-dimethylethyl ester

-

SMILES: CCCCC(=O)OC(C)(C)C[1]

-

InChIKey: SCSLUABEVMLYEA-UHFFFAOYSA-N[1]

Quantitative Physical Properties

The following table summarizes the available quantitative data for this compound. For comparative purposes, the properties of the straight-chain isomer, n-butyl pentanoate, are also provided.

Table 1: Physical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 158.24 g/mol | [1][2] |

| CAS Number | 23361-78-6 | [1] |

| Kovats Retention Index (Standard non-polar column) | 957 | [1] |

| Kovats Retention Index (Standard polar column) | 1135 | [1] |

Table 2: Physical Properties of n-Butyl Pentanoate (Isomer for Comparison)

| Property | Value | Source |

| Molecular Weight | 158.24 g/mol | [3][4] |

| CAS Number | 591-68-4 | [3][5][6][7] |

| Boiling Point | 186-187 °C | [3][8][9] |

| Melting Point | -92.8 °C | [8][10] |

| Density | 0.868 g/mL at 25 °C | [3][9] |

| Refractive Index | n20/D 1.412 | [8][9] |

| Water Solubility | 83.87 mg/L at 25 °C | [8] |

| Flash Point | 66.7 °C (152 °F) | [8][9] |

Experimental Protocols

Detailed experimental methodologies are crucial for the synthesis and characterization of chemical compounds. The following sections provide protocols for the synthesis of this compound and the determination of its fundamental physical properties.

Synthesis of this compound via Transesterification

This protocol is adapted from general procedures for the synthesis of tert-butyl esters using sodium tert-butoxide.

Objective: To synthesize this compound from a simple pentanoate ester (e.g., methyl pentanoate or ethyl pentanoate) via a transesterification reaction.

Materials:

-

Methyl pentanoate (or ethyl pentanoate)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene (B28343)

-

5% Hydrochloric acid (HCl) solution

-

Diethyl ether

-

Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

-

Hexanes/Ethyl Acetate (B1210297) solvent system

Procedure:

-

Reaction Setup: To a stirred suspension of sodium tert-butoxide (2.5 equivalents) in anhydrous toluene (5 mL per 1 mmol of ester), add the starting ester (e.g., methyl pentanoate, 1.0 equivalent).

-

Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 3-4 hours.[11]

-

Quenching: Once the starting material is consumed, carefully quench the reaction by adding 5% HCl solution until the mixture is acidic.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (2 x 20 mL).

-

Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Solvent Removal: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by column chromatography on silica gel, using a hexanes/ethyl acetate gradient to yield pure this compound.

Determination of Boiling Point

Objective: To determine the boiling point of purified this compound at atmospheric pressure.

Method: Simple Distillation

Materials:

-

Purified this compound

-

Distillation apparatus (distilling flask, condenser, receiving flask, thermometer)

-

Heating mantle

-

Boiling chips

Procedure:

-

Apparatus Setup: Assemble the distillation apparatus. Place 5-10 mL of the purified this compound and a few boiling chips into the distilling flask.

-

Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side-arm leading to the condenser.

-

Heating: Gently heat the flask using a heating mantle.

-

Data Collection: Record the temperature when the liquid begins to boil and a steady condensation is observed in the condenser. The boiling point is the temperature at which the vapor and liquid are in equilibrium, observed as a stable temperature plateau during distillation.

Determination of Density

Objective: To determine the density of this compound at a specified temperature (e.g., 25 °C).

Method: Pycnometer Method

Materials:

-

Purified this compound

-

Pycnometer (specific gravity bottle) of a known volume

-

Analytical balance (accurate to 0.0001 g)

-

Constant temperature water bath

Procedure:

-

Measure Mass of Empty Pycnometer: Clean, dry, and weigh the empty pycnometer.

-

Fill with Water: Fill the pycnometer with deionized water and place it in a constant temperature water bath until it reaches thermal equilibrium. Record the temperature. Dry the outside of the pycnometer and weigh it.

-

Calculate Volume: Calculate the exact volume of the pycnometer using the known density of water at the measured temperature.

-

Fill with Sample: Empty and thoroughly dry the pycnometer. Fill it with the this compound sample and allow it to reach thermal equilibrium in the water bath.

-

Measure Mass of Filled Pycnometer: Dry the outside and weigh the filled pycnometer.

-

Calculate Density: The density of the sample is the mass of the sample (mass of filled pycnometer - mass of empty pycnometer) divided by the volume of the pycnometer.

Determination of Refractive Index

Objective: To measure the refractive index of this compound.

Method: Abbe Refractometer

Materials:

-

Purified this compound

-

Abbe refractometer

-

Constant temperature water circulator

-

Dropper

-

Lens paper and ethanol

Procedure:

-

Calibration: Calibrate the refractometer using a standard of known refractive index (e.g., distilled water).

-

Temperature Control: Set the desired temperature (typically 20 °C or 25 °C) using the water circulator connected to the refractometer prisms.

-

Sample Application: Place a few drops of the this compound sample onto the clean, dry prism surface.

-

Measurement: Close the prisms, and while looking through the eyepiece, adjust the knob until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Reading: Read the refractive index value from the scale. Record the value along with the measurement temperature (e.g., n²⁰/D, where 20 is the temperature and D refers to the sodium D-line).

Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To assess the purity of the synthesized this compound and confirm its identity.

Materials:

-

Synthesized this compound sample

-

High-purity solvent for dilution (e.g., dichloromethane (B109758) or ethyl acetate)

-

GC-MS instrument equipped with a suitable capillary column (e.g., a non-polar dimethylpolysiloxane column).[12]

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in the chosen solvent.

-

Instrument Setup: Set up the GC-MS method.

-

Injector: Set to a temperature of ~250 °C.

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature of ~280 °C.

-

Carrier Gas: Use helium at a constant flow rate.

-

MS Detector: Set to scan a mass range appropriate for the compound and potential impurities (e.g., m/z 40-300).

-

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

Data Analysis:

-

Purity: Analyze the resulting chromatogram. The purity can be estimated by the relative area percent of the main peak corresponding to this compound.

-

Identity Confirmation: Analyze the mass spectrum of the main peak. The fragmentation pattern should be consistent with the structure of this compound, with characteristic fragments such as m/z 57 corresponding to the tert-butyl cation.

-

Mandatory Visualizations

The following diagrams illustrate the logical workflows for the synthesis and characterization of this compound.

Caption: Workflow for the synthesis of this compound.

Caption: Logical workflow for physical property determination.

References

- 1. This compound | C9H18O2 | CID 520048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. molport.com [molport.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. Pentanoic acid, butyl ester (CAS 591-68-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Pentanoic acid, butyl ester [webbook.nist.gov]

- 6. Pentanoic acid, butyl ester [webbook.nist.gov]

- 7. Pentanoic acid, butyl ester [webbook.nist.gov]

- 8. chembk.com [chembk.com]

- 9. 591-68-4 CAS MSDS (BUTYL VALERATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. Showing Compound Butyl pentanoate (FDB020017) - FooDB [foodb.ca]

- 11. rsc.org [rsc.org]

- 12. Gas chromatographic determination of residual levels of tert.-butanol from lyophilized liposomal formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of tert-Butyl Pentanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of tert-butyl pentanoate. It is designed to serve as a critical resource for researchers, scientists, and professionals in the field of drug development. This document collates available data on its molecular structure, physical characteristics, and reactivity. Detailed experimental protocols for its synthesis are provided, alongside a discussion of the role of the tert-butyl group in medicinal chemistry.

Core Chemical Properties

This compound, also known as tert-butyl valerate, is the ester formed from pentanoic acid and tert-butanol (B103910). Its structure features a five-carbon carboxylic acid backbone and a bulky tert-butyl group attached to the ester oxygen. This tert-butyl group imparts significant steric hindrance, which influences the molecule's reactivity and physical properties.

Table 1: General and Computed Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | --INVALID-LINK--[1] |

| Synonyms | tert-Butyl valerate, Pentanoic acid, 1,1-dimethylethyl ester | --INVALID-LINK--[1] |

| CAS Number | 23361-78-6 | --INVALID-LINK--[1] |

| Molecular Formula | C₉H₁₈O₂ | --INVALID-LINK--[1] |

| Molecular Weight | 158.24 g/mol | --INVALID-LINK--[1] |

| Canonical SMILES | CCCCC(=O)OC(C)(C)C | --INVALID-LINK--[1] |

| InChI Key | SCSLUABEVMLYEA-UHFFFAOYSA-N | --INVALID-LINK--[1] |

Table 2: Experimental and Predicted Physical Properties of this compound

| Property | Value | Notes | Source |

| Boiling Point | Not available | Data for the isomer, n-butyl pentanoate, is 186-187 °C.[2][3] | |

| Melting Point | Not available | Data for the isomer, n-butyl pentanoate, is -92.8 °C.[3] | |

| Density | Not available | Data for the isomer, n-butyl pentanoate, is 0.868 g/mL at 25 °C.[2][3] | |

| Water Solubility | Predicted to be low | Esters with similar chain lengths have low water solubility.[3] | |

| Kovats Retention Index | Standard non-polar: 957, Standard polar: 1135 | Experimental data from gas chromatography. | --INVALID-LINK--[1] |

Synthesis and Reactivity

The synthesis of this compound can be achieved through several established methods for forming tert-butyl esters. Due to the steric hindrance of the tert-butyl group and the secondary nature of the alcohol, direct Fischer esterification can be challenging. More robust methods are often employed.

Synthesis via Acid Chloride

A general and effective method for the synthesis of tert-butyl esters involves the reaction of an acid chloride with tert-butanol in the presence of a base to neutralize the HCl byproduct.[4]

Caption: Synthesis of this compound from pentanoyl chloride.

Experimental Protocol: Synthesis of this compound from Pentanoyl Chloride

-

Preparation of Pentanoyl Chloride: To a round-bottom flask, add pentanoic acid. Slowly add thionyl chloride (SOCl₂) (1.2 equivalents) at room temperature with stirring. Heat the mixture to reflux for 1-2 hours until the evolution of gas ceases. Distill the crude product to obtain pure pentanoyl chloride.

-

Esterification: In a separate flask equipped with a stirrer and a dropping funnel, dissolve tert-butanol (1.0 equivalent) and pyridine (1.1 equivalents) in a dry, inert solvent such as diethyl ether or dichloromethane. Cool the mixture in an ice bath.

-

Slowly add the prepared pentanoyl chloride (1.0 equivalent) to the cooled solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

-

Work-up: Quench the reaction with water. Separate the organic layer and wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude this compound by fractional distillation.

Reactivity of the Ester Group

The tert-butyl ester is known for its stability under neutral and basic conditions. However, it is readily cleaved under acidic conditions to yield the corresponding carboxylic acid and isobutylene. This lability in the presence of acid is a key feature in its use as a protecting group in organic synthesis.

References

An In-Depth Technical Guide to the Spectral Data of Tert-Butyl Pentanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for tert-butyl pentanoate. The information is presented to support compound identification, characterization, and quality control in research and development settings.

Introduction

This compound (C₉H₁₈O₂) is an ester known for its characteristic fruity aroma.[1] As with any synthesized or isolated compound, confirmation of its chemical structure and purity is paramount. Spectroscopic techniques provide a non-destructive and highly informative means of achieving this. This guide presents a detailed analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectral data for this compound, along with generalized experimental protocols for data acquisition.

Data Presentation

The following tables summarize the key quantitative spectral data for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

| Protons | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| CH₃ (terminal) | ~0.9 | Triplet | |

| (CH₂)₂ | ~1.3-1.6 | Multiplet | |

| CH₂ (α to C=O) | ~2.2 | Triplet | |

| C(CH₃)₃ | ~1.4 | Singlet |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Carbon Atom | Chemical Shift (δ) ppm |

| C =O | ~173 |

| C (CH₃)₃ | ~80 |

| C H₂ (α to C=O) | ~35 |

| C H₂ (β to C=O) | ~27 |

| C H₂ (γ to C=O) | ~22 |

| C ( C H₃)₃ | ~28 |

| C H₃ (terminal) | ~14 |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~2960 | Strong | C-H stretch (alkane) |

| ~1730 | Strong | C=O stretch (ester) |

| ~1260 | Strong | C-O stretch (ester) |

| ~1150 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

| m/z | Relative Intensity | Proposed Fragment |

| 158 | Low | [M]⁺ (Molecular Ion) |

| 103 | Moderate | [M - C₄H₉]⁺ |

| 85 | High | [CH₃(CH₂)₃CO]⁺ |

| 57 | Very High (Base Peak) | [C₄H₉]⁺ |

| 41 | High | [C₃H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data presented. Actual parameters may vary depending on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

A sample of this compound (typically 5-20 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is accurately weighed.

-

The sample is dissolved in a deuterated solvent (e.g., CDCl₃, approximately 0.6-0.8 mL) in a clean, dry NMR tube.

-

A small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), can be added for chemical shift referencing (δ = 0.00 ppm).

Instrumentation and Data Acquisition:

-

Spectrometer: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR: A standard single-pulse experiment is typically used. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and a relaxation delay appropriate for the molecule.

-

¹³C NMR: A proton-decoupled pulse sequence is commonly employed to simplify the spectrum and enhance the signal-to-noise ratio. A greater number of scans is generally required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

-

A drop of liquid this compound is placed between two clean, dry salt plates (e.g., NaCl or KBr).

-

The plates are pressed together to form a thin, uniform film.

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Procedure:

-

A background spectrum of the empty sample compartment is recorded to account for atmospheric CO₂ and H₂O.

-

The prepared sample is placed in the spectrometer's sample holder.

-

The sample spectrum is acquired over a typical range of 4000-400 cm⁻¹. The final spectrum is presented as transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS)

Instrumentation and Data Acquisition:

-

Spectrometer: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

-

Ionization Method: Electron Ionization (EI) is a common method for this type of molecule.

-

Procedure:

-

A dilute solution of this compound is injected into the GC, where it is vaporized and separated from any impurities.

-

The separated compound enters the mass spectrometer's ion source, where it is bombarded with electrons, causing ionization and fragmentation.

-

The resulting charged fragments are separated by their mass-to-charge ratio (m/z) and detected. The resulting mass spectrum is a plot of relative intensity versus m/z.

-

Mandatory Visualizations

Logical Relationship of Spectroscopic Analysis

References

An In-depth Technical Guide to tert-Butyl Pentanoate (CAS 23361-78-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl pentanoate (CAS 23361-78-6), also known as pentanoic acid, 1,1-dimethylethyl ester, is a carboxylate ester characterized by a pentanoyl group attached to a tert-butyl group. While extensive biological data for this specific compound is limited, its structural components—a short-chain fatty acid (SCFA) moiety and a tert-butyl group—suggest potential biological activities analogous to other well-studied SCFAs and tert-butylated compounds. SCFAs like butyrate (B1204436) and propionate (B1217596) are known to play significant roles in cellular signaling, including the modulation of inflammatory and cell proliferation pathways.[1][2][3][4][5][6] This technical guide provides a comprehensive overview of the known experimental data for this compound and presents detailed experimental protocols for its synthesis and potential biological evaluation, drawing parallels with related short-chain fatty acid esters.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented below. This data is essential for its identification, purification, and analytical characterization.

Table 1: Physicochemical Properties of this compound [7]

| Property | Value |

| CAS Number | 23361-78-6 |

| Molecular Formula | C₉H₁₈O₂ |

| Molecular Weight | 158.24 g/mol |

| IUPAC Name | This compound |

| Boiling Point | Not available |

| Density | Not available |

| Solubility | Not available |

Table 2: Spectroscopic Data for this compound [7]

| Technique | Key Data Points |

| GC-MS | Kovats Retention Index (Standard non-polar): 957Kovats Retention Index (Standard polar): 1135 |

| ¹³C NMR | Spectral data available in public databases.[7] |

| IR (Vapor Phase) | Spectral data available in public databases.[7] |

Experimental Protocols

Detailed methodologies for the synthesis and in vitro evaluation of this compound are provided below. These protocols are based on established methods for similar compounds and can be adapted for specific research needs.

Synthesis of this compound

A common method for the synthesis of tert-butyl esters is the acid-catalyzed esterification of a carboxylic acid with tert-butanol (B103910) or the reaction with isobutylene. A general procedure is outlined below.[8]

Protocol 1: Acid-Catalyzed Esterification

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve pentanoic acid (1 equivalent) in a suitable solvent such as dichloromethane.

-

Addition of Reagents: Add tert-butanol (1.2 equivalents) to the solution.

-

Catalysis: Carefully add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

-

Reaction: Stir the mixture at room temperature or under gentle reflux. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

General workflow for the synthesis of this compound.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9]

Protocol 2: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed cells (e.g., cancer cell lines or normal cell lines) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept below 0.5%) for 24, 48, or 72 hours. Include vehicle control wells.

-

MTT Addition: After the incubation period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Experimental workflow for the in vitro MTT cytotoxicity assay.

In Vitro Anti-Inflammatory Activity Assessment

The anti-inflammatory potential of this compound can be evaluated by measuring its effect on the production of inflammatory mediators in stimulated immune cells, such as macrophages.

Protocol 3: Inhibition of Nitric Oxide Production in Macrophages

-

Cell Seeding: Seed macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Inflammatory Stimulus: Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), for 24 hours.

-

Nitrite (B80452) Measurement: Collect the cell culture supernatant and measure the concentration of nitrite (a stable product of nitric oxide) using the Griess reagent.

-

Data Analysis: Determine the percentage of inhibition of nitric oxide production compared to the LPS-stimulated control.

Potential Biological Activities and Signaling Pathways

While direct experimental evidence for this compound is lacking, the biological activities of related short-chain fatty acids (SCFAs) provide a strong basis for hypothesizing its potential effects. SCFAs are known to modulate various cellular processes, including inflammation, cell proliferation, and apoptosis.[3][4][5][6]

Table 3: Potential Biological Activities based on Analogy to Short-Chain Fatty Acid Esters

| Biological Activity | Cell Line(s) | Observed Effect of Analogous SCFAs | Reference(s) |

| Anticancer | Breast cancer cell lines (MCF-7, MDA-MB-231), Colon cancer cell line (HT29) | Inhibition of cell proliferation, induction of apoptosis. | [5][10] |

| Anti-inflammatory | Macrophage cell lines (RAW 264.7), Endothelial cells | Inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6), suppression of NF-κB activation. | [2][4][11] |

Hypothetical Signaling Pathway Modulation

Based on the known mechanisms of SCFAs, this compound may influence key inflammatory signaling pathways such as the NF-κB and MAPK pathways.[1][2][12] SCFAs can inhibit histone deacetylases (HDACs) or activate G-protein coupled receptors (GPCRs), leading to downstream effects on gene expression.[11][13]

References

- 1. Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory effects of short chain fatty acids in IFN-gamma-stimulated RAW 264.7 murine macrophage cells: involvement of NF-kappaB and ERK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | The roles and applications of short-chain fatty acids derived from microbial fermentation of dietary fibers in human cancer [frontiersin.org]

- 4. Regulation of Inflammation by Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Potential antitumor effects of short-chain fatty acids in breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anticancer Effects of Gut Microbiota-Derived Short-Chain Fatty Acids in Cancers [jmb.or.kr]

- 7. This compound | C9H18O2 | CID 520048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. orgsyn.org [orgsyn.org]

- 9. m.youtube.com [m.youtube.com]

- 10. Effects of short-chain fatty acids on growth and differentiation of the human colon-cancer cell line HT29 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Anti-inflammatory Effects of Short Chain Fatty Acids on Lipopolysaccharide- or Tumor Necrosis Factor α-Stimulated Endothelial Cells via Activation of GPR41/43 and Inhibition of HDACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Short Chain Fatty Acid Acetate Increases TNFα-Induced MCP-1 Production in Monocytic Cells via ACSL1/MAPK/NF-κB Axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | The Anti-inflammatory Effects of Short Chain Fatty Acids on Lipopolysaccharide- or Tumor Necrosis Factor α-Stimulated Endothelial Cells via Activation of GPR41/43 and Inhibition of HDACs [frontiersin.org]

tert-butyl pentanoate molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and molecular characteristics of tert-butyl pentanoate.

Core Data

This compound is an ester with the molecular formula C9H18O2.[1][2] Its molecular weight is approximately 158.24 g/mol .[1]

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C9H18O2 | [1][2] |

| Molecular Weight | 158.24 g/mol | [1] |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Water Solubility | Data not available | |

| Kovats Retention Index (Standard non-polar) | 957 | [1] |

| Kovats Retention Index (Standard polar) | 1135 | [1] |

Synthesis Protocol: Fischer Esterification

The synthesis of this compound can be achieved via a Fischer esterification reaction between pentanoic acid and tert-butanol, using a strong acid as a catalyst. This method is a common and effective way to produce esters.[3][4][5] The following protocol is a generalized procedure based on established methods for the synthesis of tert-butyl esters.[6][7][8]

Materials:

-

Pentanoic acid

-

tert-Butanol (in excess)

-

Concentrated sulfuric acid (H₂SO₄) or other suitable acid catalyst (e.g., p-toluenesulfonic acid)[4]

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, combine pentanoic acid and an excess of tert-butanol. The use of excess alcohol helps to drive the equilibrium towards the formation of the ester.[4][5]

-

Catalyst Addition: While stirring the mixture, slowly and carefully add a catalytic amount of concentrated sulfuric acid. The reaction is exothermic, so the acid should be added cautiously.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. The reaction should be refluxed for several hours to ensure it proceeds to completion. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

-

Workup - Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Carefully transfer the mixture to a separatory funnel. Slowly add a saturated solution of sodium bicarbonate to neutralize the acidic catalyst. Be cautious as the evolution of carbon dioxide gas can cause pressure buildup.

-

Workup - Extraction: Extract the aqueous layer with an organic solvent like diethyl ether or ethyl acetate. Combine the organic layers and wash them with brine.

-

Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.

-

Purification: Filter to remove the drying agent and then remove the solvent using a rotary evaporator. The crude this compound can be further purified by distillation.

Molecular Weight Calculation

The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms, as dictated by its molecular formula.

Caption: Logical workflow for calculating the molecular weight of this compound.

References

- 1. This compound | C9H18O2 | CID 520048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | Molport-020-664-335 | Novel [molport.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Fischer Esterification [organic-chemistry.org]

- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 6. A Modified Procedure for Synthesis of tert-Butyl Carboxylates [jstage.jst.go.jp]

- 7. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 8. thieme-connect.com [thieme-connect.com]

Navigating the Solubility Landscape of tert-Butyl Pentanoate in Organic Solvents: A Technical Guide

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Introduction: Tert-butyl pentanoate, a carboxylic ester, possesses a molecular structure that suggests a favorable solubility profile in a range of organic solvents. Understanding its solubility is paramount for its application in various scientific and industrial domains, including chemical synthesis, formulation development, and as a potential component in drug delivery systems. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, addressing the lack of readily available quantitative data by leveraging established principles of chemical solubility and data from analogous compounds. This guide also outlines detailed experimental protocols for determining solubility to empower researchers in generating precise data for their specific applications.

While specific quantitative solubility data for this compound is not extensively documented in publicly accessible literature, its structural features—a five-carbon chain and a bulky tert-butyl group—indicate that it is a non-polar compound. Following the principle of "like dissolves like," this compound is expected to be readily soluble in non-polar and weakly polar organic solvents, while exhibiting limited solubility in highly polar solvents. Esters are generally known to be soluble in a variety of organic solvents[1][2].

Predicted Solubility Profile

Based on its chemical structure and the general behavior of similar esters, the solubility of this compound can be predicted as follows:

-

High Solubility: Expected in non-polar solvents such as alkanes (e.g., hexane, heptane) and aromatic hydrocarbons (e.g., toluene, benzene), as well as in moderately polar solvents like ethers (e.g., diethyl ether, tetrahydrofuran) and chlorinated hydrocarbons (e.g., dichloromethane, chloroform).

-

Moderate to Good Solubility: Likely in ketones (e.g., acetone, methyl ethyl ketone) and other esters (e.g., ethyl acetate).

-

Low to Negligible Solubility: Expected in highly polar protic solvents like water and, to a lesser extent, in short-chain alcohols such as methanol (B129727) and ethanol. The bulky tert-butyl group can sterically hinder interactions with the hydroxyl groups of these solvents.

Quantitative Solubility of Structurally Similar Esters

To provide a quantitative perspective, the following table summarizes the solubility data for esters with structural similarities to this compound in various common organic solvents. This data serves as a valuable proxy for estimating the behavior of this compound.

| Ester | Solvent | Temperature (°C) | Solubility ( g/100g of solvent) |

| Butyl Acetate | Water | 20 | ~0.5 |

| Ethanol | Miscible | Miscible | |

| Diethyl Ether | Miscible | Miscible | |

| Methyl Pentanoate | Water | 25 | 0.47 |

| Acetone | Miscible | Miscible | |

| Benzene | Miscible | Miscible | |

| Ethyl Pentanoate | Water | 20 | 0.23 |

| Ethanol | Miscible | Miscible | |

| Diethyl Ether | Miscible | Miscible | |

| tert-Butyl Acetate | Water | 25 | 1.2 |

| Ethanol | Miscible | Miscible | |

| Acetone | Miscible | Miscible |

Note: "Miscible" indicates that the two liquids are completely soluble in each other at all proportions.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data of this compound in specific solvent systems, the following experimental protocols are recommended.

Key Experimental Method: Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a substance in a solvent.[3]

Methodology:

-

Preparation: A surplus amount of this compound (the solute) is added to a known volume of the organic solvent in a sealed, temperature-controlled vessel (e.g., a flask or vial). The use of a surplus of the solute is crucial to ensure that a saturated solution is achieved.

-

Equilibration: The mixture is agitated (e.g., using a mechanical shaker or magnetic stirrer) at a constant temperature for a prolonged period (typically 24 to 72 hours) to ensure that equilibrium is reached. The temperature must be carefully controlled and monitored throughout the experiment.

-

Phase Separation: After equilibration, the agitation is stopped, and the mixture is allowed to stand undisturbed for a sufficient time to allow for the complete separation of the undissolved solute from the saturated solution. Centrifugation can be employed to expedite this process.

-

Sampling and Analysis: A clear aliquot of the saturated supernatant is carefully withdrawn using a syringe fitted with a filter to prevent the transfer of any undissolved solute. The concentration of this compound in the aliquot is then determined using a suitable analytical technique, such as:

-

Gas Chromatography (GC): Ideal for volatile compounds like esters. A calibration curve is prepared using standard solutions of known concentrations.

-

High-Performance Liquid Chromatography (HPLC): Can be used if the ester is derivatized or if a suitable detector is available.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) can be used by integrating the signal of a characteristic proton of this compound against an internal standard of known concentration.[4]

-

-

Calculation: The solubility is calculated from the determined concentration and expressed in appropriate units, such as g/100g of solvent, mol/L, or mass fraction.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound.

Caption: A flowchart illustrating the key steps in the experimental determination of solubility.

Conclusion

While direct, quantitative solubility data for this compound in organic solvents remains sparse in the literature, a strong theoretical basis and data from analogous esters suggest high solubility in non-polar and moderately polar organic solvents. For applications in research and drug development where precise solubility is critical, the detailed experimental protocols provided in this guide will enable the generation of reliable and accurate data. This foundational understanding of solubility is essential for the effective utilization of this compound in various scientific endeavors.

References

stability of tert-butyl pentanoate under acidic conditions

An In-depth Technical Guide to the Stability of Tert-Butyl Pentanoate Under Acidic Conditions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl esters, including this compound, are valuable protecting groups for carboxylic acids in organic synthesis. Their utility stems from their high stability under neutral and basic conditions, contrasted with their controlled cleavage under acidic conditions.[1] This lability to acid is a cornerstone of their application in complex molecular syntheses, particularly in the fields of peptide and nucleotide chemistry where selective deprotection is paramount.[2] This guide provides a comprehensive overview of the , detailing the mechanism of its hydrolysis, factors influencing its stability, quantitative kinetic data from analogous systems, and detailed experimental protocols for its cleavage.

Mechanism of Acid-Catalyzed Hydrolysis

The acid-catalyzed hydrolysis of tert-butyl esters, such as this compound, proceeds through a unique unimolecular mechanism known as the AAL1 (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) pathway.[3] This mechanism is distinct from the bimolecular AAC2 pathway typically observed for the hydrolysis of less sterically hindered esters. The key feature of the AAL1 mechanism is the formation of a stable tertiary carbocation intermediate.

The process can be delineated into the following steps:

-

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the ester by an acid catalyst (H₃O⁺). This initial step increases the electrophilicity of the carbonyl carbon.[1][4]

-

Formation of a Stable Tert-Butyl Cation: The protonated ester undergoes unimolecular cleavage of the alkyl-oxygen bond. This step is the rate-determining step and results in the formation of a resonance-stabilized carboxylic acid and a stable tert-butyl carbocation. The stability of this tertiary carbocation is the primary reason for the prevalence of the AAL1 mechanism.

-

Deprotonation and Product Formation: The tert-butyl cation can then undergo one of two pathways: reaction with a nucleophile (such as water) to form tert-butanol, or elimination of a proton to form isobutylene.[3][5] The carboxylic acid is liberated after deprotonation.

Factors Influencing Stability

The is influenced by several factors:

-

Acid Strength and Concentration: Stronger acids and higher concentrations will accelerate the rate of hydrolysis by increasing the equilibrium concentration of the protonated ester. A wide range of acids can be employed for the cleavage of tert-butyl esters, including trifluoroacetic acid (TFA), hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and p-toluenesulfonic acid.[3]

-

Temperature: As with most chemical reactions, an increase in temperature will increase the rate of hydrolysis. For sensitive substrates, deprotection is often carried out at room temperature or below to minimize side reactions.

-

Solvent: The choice of solvent can influence the reaction rate. Protic solvents can participate in the reaction, while aprotic solvents like dichloromethane (B109758) (DCM) are commonly used as co-solvents with strong acids like TFA.[2]

-

Steric Hindrance: While the tert-butyl group itself directs the AAL1 mechanism, increased steric hindrance around the carbonyl group of the pentanoate moiety could potentially have a minor effect on the rate of protonation, though this effect is generally considered to be small.

-

Electronic Effects: The electronic nature of the acyl group can influence the rate of hydrolysis. However, for simple alkyl chains like pentanoate, this effect is minimal compared to the dominant effect of the tert-butyl group.

Quantitative Data on Hydrolysis Rates

| Ester | Conditions | Second-Order Rate Constant (k₂) | Activation Energy (Ea) | Reference |

| tert-Butyl Formate (B1220265) | Dilute HCl, 25°C | 59.8 x 10⁻⁴ L mol⁻¹ s⁻¹ | - | |

| tert-Butyl Formate | Dilute HCl, 76.15°C | 0.082 L mol⁻¹ s⁻¹ | 29 kcal/mol | [6] |

| tert-Butyl Formate | Dilute HCl, 86.22°C | 0.261 L mol⁻¹ s⁻¹ | 29 kcal/mol | [6] |

| tert-Butyl Acetate (B1210297) | Dilute acid, 25°C | 1.34 x 10⁻⁴ L mol⁻¹ s⁻¹ | 27.6 kcal/mol | [6] |

Note: The rate constants for tert-butyl formate are significantly higher than for tert-butyl acetate, which is an exception to the general trend for ester hydrolysis and is attributed to the unique electronic properties of the formyl group.[7] The rate for this compound is expected to be closer to that of tert-butyl acetate.

Experimental Protocols

The following are generalized protocols for the acid-catalyzed hydrolysis of tert-butyl esters. The optimal conditions may vary depending on the specific substrate and the desired selectivity.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)

This is a common and effective method for the cleavage of tert-butyl esters.

Materials:

-

tert-Butyl ester substrate

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve the tert-butyl ester in dichloromethane (e.g., 0.1 M).

-

To the stirred solution, add an equal volume of trifluoroacetic acid at room temperature. The DCM:TFA ratio can range from 1:1 to 1:4 depending on the substrate's sensitivity.[2]

-

Stir the reaction mixture at room temperature for 1-4 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]

-

Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

-

To ensure complete removal of residual TFA, co-evaporate the residue with toluene (2-3 times).

-

The crude carboxylic acid can be purified by an appropriate method, such as recrystallization or column chromatography. If the product is sufficiently pure, it can be used directly in the next step.

Protocol 2: Selective Deprotection using Zinc Bromide (ZnBr₂)

This method can be useful for substrates with other acid-labile protecting groups where milder conditions are required.

Materials:

-

tert-Butyl ester substrate

-

Dichloromethane (DCM), anhydrous

-

Zinc bromide (ZnBr₂), anhydrous

-

Water

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve the tert-butyl ester in dichloromethane (e.g., 0.2 M).

-

Add zinc bromide (typically 1.5 to 5 equivalents) to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to 24 hours depending on the substrate.[1]

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3 times).

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting carboxylic acid as needed.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the acid-catalyzed hydrolysis of a tert-butyl ester, including reaction setup, monitoring, and workup.

Conclusion

This compound, like other tert-butyl esters, exhibits a well-defined stability profile, being robust under neutral and basic conditions while readily cleaved under acidic conditions via the AAL1 mechanism. The rate of this hydrolysis is influenced by factors such as acid strength, temperature, and solvent. While specific kinetic data for this compound is scarce, information from analogous esters provides a reliable framework for predicting its behavior. The experimental protocols provided offer robust starting points for the efficient and selective deprotection of this compound in various synthetic contexts. A thorough understanding of these principles is essential for researchers and professionals in drug development and organic synthesis to effectively utilize the tert-butyl ester as a protecting group.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Acids - Wordpress [reagents.acsgcipr.org]

- 4. arkat-usa.org [arkat-usa.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. actachemscand.ki.ku.dk [actachemscand.ki.ku.dk]

- 7. 2024.sci-hub.ru [2024.sci-hub.ru]

- 8. benchchem.com [benchchem.com]

Stability of tert-Butyl Pentanoate Under Basic Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

tert-Butyl esters are frequently employed as protecting groups for carboxylic acids in multi-step organic synthesis, particularly in pharmaceutical development. Their utility stems from a marked stability under a range of chemical conditions, most notably in basic media. This technical guide provides an in-depth analysis of the stability of tert-butyl pentanoate, a representative tert-butyl ester, under basic conditions. We will explore the mechanistic basis for its stability, present comparative data, and provide detailed experimental protocols for its evaluation.

Introduction

The selection of an appropriate protecting group is a critical consideration in the strategic design of complex molecule synthesis. An ideal protecting group should be readily introduced, stable to a variety of reaction conditions, and selectively removable under mild conditions. tert-Butyl esters fulfill these criteria for the protection of carboxylic acids, exhibiting exceptional stability towards nucleophilic attack and basic hydrolysis.[1][2] This stability is a direct consequence of the steric hindrance imparted by the bulky tert-butyl group. This guide will focus on this compound as a model compound to explore the factors governing the stability of tert-butyl esters in basic environments.

Mechanistic Insights into Ester Hydrolysis

The base-catalyzed hydrolysis of esters, also known as saponification, typically proceeds through a bimolecular acyl-oxygen cleavage (BAC2) mechanism.[3] This mechanism, illustrated below, involves the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester.

The BAC2 Mechanism and the Role of Steric Hindrance

The stability of this compound under basic conditions can be primarily attributed to the steric hindrance presented by the tert-butyl group. The bulky nature of this group physically impedes the approach of the hydroxide nucleophile to the carbonyl carbon, thereby significantly slowing down the rate-determining step of the BAC2 mechanism.

Caption: BAC2 hydrolysis mechanism and the effect of steric hindrance.

Quantitative Data and Comparative Stability

| Ester | Relative Rate of Saponification (Ethyl Acetate = 1) |

| Ethyl Acetate | 1.0 |

| n-Propyl Acetate | 0.6 |

| Isopropyl Acetate | 0.1 |

| tert-Butyl Acetate | ~0.01 |

Note: The data presented are generalized from various sources for illustrative purposes and to highlight the trend in reactivity.

As the data indicates, increasing steric bulk around the ester's oxygen atom dramatically decreases the rate of hydrolysis. The tert-butyl group, being the most sterically demanding, results in a significantly lower reaction rate compared to less hindered analogues.

Experimental Protocols for Stability Assessment

For researchers needing to quantify the stability of this compound under specific basic conditions, the following experimental protocol for determining the rate of saponification can be adapted.

General Experimental Workflow

The workflow for assessing the stability involves reacting the ester with a base and monitoring the disappearance of the ester or the appearance of a product over time.

Caption: General experimental workflow for stability assessment.

Detailed Methodology

Objective: To determine the pseudo-first-order rate constant for the hydrolysis of this compound under basic conditions.

Materials:

-

This compound

-

Sodium hydroxide (NaOH)

-

A suitable solvent system (e.g., a mixture of water and a co-solvent like ethanol (B145695) or THF to ensure solubility)

-

A constant temperature bath

-

Volumetric flasks, pipettes, and burettes

-

A quenching agent (e.g., a standard solution of hydrochloric acid)

-

An analytical instrument for quantification (e.g., Gas Chromatograph with a Flame Ionization Detector - GC-FID)

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent system.

-

Prepare a stock solution of NaOH of a known concentration in the same solvent system. The concentration of NaOH should be significantly higher than that of the ester to ensure pseudo-first-order kinetics.

-

-

Reaction Setup:

-

Equilibrate both the ester and the base solutions in the constant temperature bath to the desired reaction temperature (e.g., 25°C, 50°C).

-

-

Reaction Initiation and Sampling:

-

Initiate the reaction by mixing known volumes of the pre-heated ester and base solutions in a reaction vessel. Start a timer immediately upon mixing.

-

At predetermined time intervals, withdraw an aliquot of the reaction mixture.

-

-

Quenching:

-

Immediately quench the reaction in the aliquot by adding it to a known volume of a standard HCl solution. This will neutralize the NaOH and stop the hydrolysis.

-

-

Analysis:

-

Analyze the quenched samples to determine the concentration of this compound remaining. GC-FID is a suitable technique for this purpose. An internal standard should be used for accurate quantification.

-

-

Data Analysis:

-

Plot the natural logarithm of the concentration of this compound (ln[Ester]) versus time.

-

For a pseudo-first-order reaction, this plot should yield a straight line. The slope of this line is equal to the negative of the pseudo-first-order rate constant (-k').

-

-

Calculation of the Second-Order Rate Constant:

-

The second-order rate constant (k) can be calculated from the pseudo-first-order rate constant (k') and the concentration of the base: k = k' / [[OH⁻]].

-

Conclusion

This compound, and tert-butyl esters in general, exhibit a high degree of stability under basic conditions. This stability is a direct result of the steric hindrance imposed by the bulky tert-butyl group, which significantly retards the rate of the BAC2 hydrolysis mechanism. While specific kinetic data for this compound is scarce, its high stability is a well-established principle in organic chemistry, making it an excellent choice as a protecting group for carboxylic acids in syntheses that involve basic reaction steps. For applications requiring precise quantification of this stability, the provided experimental protocols offer a robust framework for determining the hydrolysis kinetics under specific conditions.

References

theoretical yield calculation for tert-butyl pentanoate synthesis

An In-depth Technical Guide on the Theoretical Yield Calculation for the Synthesis of tert-Butyl Pentanoate

Introduction

In the realm of synthetic chemistry, particularly within pharmaceutical and materials science, the precise quantification of reaction outcomes is paramount. The theoretical yield represents the maximum possible mass of a product that can be synthesized from a given amount of reactants, assuming 100% reaction efficiency.[1] Its calculation is a critical first step in evaluating the efficacy of a synthetic protocol, enabling researchers to determine the percent yield and subsequently optimize reaction conditions.

This technical guide provides a comprehensive overview of the principles and methodologies for calculating the theoretical yield of this compound. It is designed for researchers, chemists, and drug development professionals, offering a detailed examination of the underlying chemical reaction, a step-by-step calculation protocol, and a representative experimental procedure.

Synthesis of this compound: The Fischer-Speier Esterification

The synthesis of this compound is commonly achieved through the Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol.[2][3] In this case, pentanoic acid reacts with tert-butanol (B103910) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄), to produce this compound and water.

The reaction is an equilibrium process.[2] To drive the reaction toward the formation of the ester product, an excess of one reactant (typically the less expensive one, the alcohol) is often used, or a product (water) is removed as it forms.[2][4]

The balanced chemical equation for this reaction is:

C₅H₁₀O₂ (Pentanoic Acid) + C₄H₁₀O (tert-Butanol) ⇌ C₉H₁₈O₂ (this compound) + H₂O (Water)

This 1:1 stoichiometric ratio between the carboxylic acid and the alcohol is the foundation for the theoretical yield calculation.

Quantitative Data for Theoretical Yield Calculation

Accurate calculation of the theoretical yield requires precise data on the physical and chemical properties of the reactants and the product. This data is summarized in the table below.

| Compound | Chemical Formula | Molar Mass ( g/mol ) | Density (g/mL at 20°C) |

| Pentanoic Acid | C₅H₁₀O₂ | 102.13 | 0.939 |

| tert-Butanol | C₄H₁₀O | 74.12 | 0.781 |

| This compound | C₉H₁₈O₂ | 158.24 | 0.858 |

Data sourced from publicly available chemical databases.

Step-by-Step Theoretical Yield Calculation

The calculation of the theoretical yield is a systematic process that involves identifying the limiting reactant—the reactant that will be completely consumed first and thus determines the maximum amount of product that can be formed.[1][5]

The Calculation Workflow

The logical progression from starting materials to the final theoretical yield is illustrated in the workflow diagram below. This process ensures that the calculation is based on the reactant that stoichiometrically limits the reaction's output.

Caption: Logical workflow for theoretical yield calculation.

Worked Example

Let's assume a researcher starts an experiment with 10.0 mL of pentanoic acid and 15.0 mL of tert-butanol . The following table details the calculation process.

| Step | Parameter | Pentanoic Acid | tert-Butanol | Calculation Details |

| 1 | Initial Volume (mL) | 10.0 | 15.0 | Given |

| 2 | Density (g/mL) | 0.939 | 0.781 | From Table 1 |

| 3 | Mass (g) | 9.39 | 11.72 | Mass = Volume × Density |

| 4 | Molar Mass ( g/mol ) | 102.13 | 74.12 | From Table 1 |

| 5 | Moles (mol) | 0.092 | 0.158 | Moles = Mass / Molar Mass |

| 6 | Stoichiometric Ratio | 1 | 1 | From balanced equation |

| 7 | Limiting Reactant | Yes | No | 0.092 moles is less than 0.158 moles. Pentanoic acid will be consumed first. |

| 8 | Moles of Product Formed (mol) | - | - | Moles of Product = Moles of Limiting Reactant = 0.092 mol |

| 9 | Molar Mass of Product ( g/mol ) | - | - | Molar mass of this compound is 158.24 g/mol |

| 10 | Theoretical Yield (g) | - | - | 14.56 g (0.092 mol × 158.24 g/mol ) |

In this example, the theoretical yield of this compound is 14.56 grams .

Experimental Protocol: Synthesis of this compound

This protocol describes a standard laboratory procedure for the synthesis of this compound via Fischer esterification.

Materials and Equipment

-

Chemicals: Pentanoic acid, tert-butanol, concentrated sulfuric acid (H₂SO₄), diethyl ether (or other suitable extraction solvent), saturated sodium bicarbonate (NaHCO₃) solution, brine (saturated NaCl solution), anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Equipment: Round-bottom flask (50 mL or 100 mL), reflux condenser, heating mantle, magnetic stirrer and stir bar, separatory funnel, beaker, Erlenmeyer flask, distillation apparatus.

Procedure

-

Reactant Setup: In a 100 mL round-bottom flask, combine pentanoic acid (e.g., 0.092 mol, 9.39 g, 10.0 mL) and an excess of tert-butanol (e.g., 0.158 mol, 11.72 g, 15.0 mL).

-

Catalyst Addition: While stirring the mixture in an ice bath, slowly and carefully add a catalytic amount of concentrated sulfuric acid (approx. 1 mL).

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for approximately 60-90 minutes to allow the reaction to proceed towards equilibrium.

-

Work-up and Neutralization:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel.

-

Carefully add saturated sodium bicarbonate solution in small portions to neutralize the sulfuric acid catalyst and any unreacted pentanoic acid. Caution: This will generate CO₂ gas; vent the separatory funnel frequently to release pressure.

-

Continue adding NaHCO₃ solution until gas evolution ceases.

-

-

Extraction:

-

Add diethyl ether (approx. 30 mL) to the separatory funnel to extract the ester.

-

Shake the funnel vigorously, venting periodically. Allow the layers to separate.

-

Drain the lower aqueous layer and collect the upper organic layer containing the product.

-

Wash the organic layer with brine (approx. 20 mL) to remove residual water.

-

-

Drying and Isolation:

-

Transfer the organic layer to an Erlenmeyer flask and add anhydrous magnesium sulfate to dry the solution.

-

Gravity filter or decant the dried solution to remove the drying agent.

-

Remove the solvent (diethyl ether) using a rotary evaporator.

-

-

Purification (Optional): The resulting crude this compound can be further purified by simple distillation if high purity is required.

Signaling Pathway of Esterification